molecular formula C12H17N3O4 B554340 Z-L-threonine hydrazide CAS No. 49706-30-1

Z-L-threonine hydrazide

Cat. No. B554340
CAS RN: 49706-30-1
M. Wt: 267.28 g/mol
InChI Key: KBPKTOXMTUBNDU-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-L-threonine hydrazide is a compound with the molecular formula C12H17N3O4 and a molecular weight of 267.28 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .


Synthesis Analysis

The synthesis of proteins using peptide hydrazides as thioester surrogates has been studied . The crucial stages of this protocol are the solid-phase synthesis of peptide hydrazides via Fmoc chemistry and the native chemical ligation of peptide hydrazides through in situ NaNO2 activation and thiolysis .


Molecular Structure Analysis

The linear formula of Z-L-threonine hydrazide is C12H17N3O4 . The InChI code is 1S/C12H17N3O4/c1-8(16)10(11(17)15-13)14-12(18)19-7-9-5-3-2-4-6-9/h2-6,8,10,16H,7,13H2,1H3,(H,14,18)(H,15,17)/t8-,10+/m1/s1 .


Chemical Reactions Analysis

Peptide hydrazides can be used as key intermediates for different synthesis and modification purposes . Through an operationally simple NaNO2 activation and thiolysis process, a peptide hydrazide can be cleanly and rapidly converted to a peptide thioester in an epimerization-free manner and then used in the native chemical ligation without separation of any intermediates .


Physical And Chemical Properties Analysis

Z-L-threonine hydrazide has a molecular weight of 267.28 . Its linear formula is C12H17N3O4 .

Scientific Research Applications

Agricultural Applications

In agriculture, Zn complexes with amino acids like threonine have been explored for their efficacy in improving crop yield and nutritional quality. Rafie et al. (2017) conducted a field experiment on onion cultivars to investigate the efficiency of foliar-applied zinc (Zn) in the form of mineral (ZnSO4) and complexed with amino acids such as lysine, methionine, or threonine. The study found that Zn-amino acid complexes, particularly Zn-Lys, significantly increased bulb yield and Zn concentration, suggesting that such complexes can effectively improve yield and quality of crops in Zn-deficient soils (Rafie et al., 2017).

Biochemical Applications

In the biochemical realm, the study of L-threonine's conformational landscape under different pH conditions has provided insights into the behavior of polar amino acids in aqueous solutions, which is crucial for understanding protein folding and function. Quesada‐Moreno et al. (2013) explored the conformational preferences of L-threonine in neutral, acidic, and basic solutions, providing valuable information on its behavior in varying pH environments, which can inform the design of pharmaceuticals and biotechnological applications (Quesada‐Moreno et al., 2013).

Metabolic Engineering for Amino Acid Production

Metabolic engineering efforts have aimed to enhance the production of L-threonine, an essential amino acid, through microbial fermentation. Dong et al. (2011) reviewed genetic and molecular strategies to improve L-threonine production in Escherichia coli and Corynebacterium glutamicum, including biosynthesis, consumption, and export mechanisms. This research underlines the potential of metabolic engineering to create robust microbial strains for industrial amino acid production (Dong et al., 2011).

Material Science Applications

In material science, amino acids like threonine have been utilized to influence the biomineralization process, particularly in the formation of calcium carbonate (CaCO3) structures. Hayashi et al. (2006) synthesized novel polypeptides containing O-phospho-L-threonine and L-aspartic acid to explore their effects on CaCO3 crystal growth, demonstrating how specific amino acids can modify crystal morphology and suggesting applications in biomimetic material synthesis (Hayashi et al., 2006).

Safety and Hazards

The safety information and MSDS for Z-L-threonine hydrazide can be found at Sigma-Aldrich . It’s always important to handle chemicals with care and follow safety guidelines.

properties

IUPAC Name

benzyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-8(16)10(11(17)15-13)14-12(18)19-7-9-5-3-2-4-6-9/h2-6,8,10,16H,7,13H2,1H3,(H,14,18)(H,15,17)/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPKTOXMTUBNDU-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NN)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-L-threonine hydrazide

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